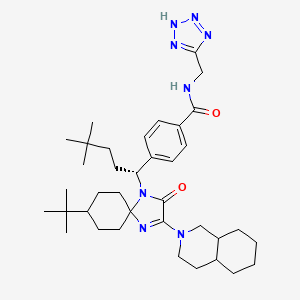
Spiroimidazolone derivative 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiroimidazolone derivative 2 is a compound characterized by a spirocyclic structure that incorporates an imidazolone ring. This unique structural motif is significant in medicinal chemistry due to its potential biological activities and applications in drug design. The spirocyclic framework imparts rigidity and three-dimensionality, which can enhance the compound’s interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of spiroimidazolone derivative 2 typically involves the use of propargyl alcohols as coupling partners in a Rhodium(III)-catalyzed cascade annulation reaction. This method allows for the regioselective construction of the spirocyclic structure under mild conditions . Another approach involves the use of indolyl-mediated cyclization-rearrangement reactions catalyzed by Copper, which also provides access to spiroimidazolone derivatives with high atom economy .
Industrial Production Methods: Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The choice of catalyst and reaction conditions is optimized to ensure high yield and purity of the final product. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: Spiroimidazolone derivative 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazolone ring, facilitated by reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of spiroimidazolone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced spiroimidazolone derivatives with hydrogenated functional groups.
Substitution: Formation of substituted spiroimidazolone derivatives with various alkyl or acyl groups.
Scientific Research Applications
Spiroimidazolone derivative 2 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of spiroimidazolone derivative 2 involves its interaction with specific molecular targets and pathways. For instance, it may act as a proteasome modulator by binding to the proteasome complex and altering its activity. This can lead to the accumulation of misfolded proteins and induce apoptosis in cancer cells . Additionally, the compound’s spirocyclic structure allows for selective binding to receptors and enzymes, influencing various biological processes.
Comparison with Similar Compounds
Imidazol-4-ones: These compounds share the imidazolone core but lack the spirocyclic structure, resulting in different biological activities.
Spiroindolones: These compounds have a spirocyclic structure similar to spiroimidazolones but incorporate an indole ring instead of an imidazolone ring.
Uniqueness: Spiroimidazolone derivative 2 is unique due to its combination of a spirocyclic framework and an imidazolone ring. This structural feature enhances its rigidity and three-dimensionality, improving its interaction with biological targets and potentially increasing its efficacy as a therapeutic agent.
Properties
Molecular Formula |
C37H56N8O2 |
|---|---|
Molecular Weight |
644.9 g/mol |
IUPAC Name |
4-[(1R)-1-[2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)-8-tert-butyl-3-oxo-1,4-diazaspiro[4.5]dec-1-en-4-yl]-4,4-dimethylpentyl]-N-(2H-tetrazol-5-ylmethyl)benzamide |
InChI |
InChI=1S/C37H56N8O2/c1-35(2,3)19-17-30(26-11-13-27(14-12-26)33(46)38-23-31-40-42-43-41-31)45-34(47)32(44-22-18-25-9-7-8-10-28(25)24-44)39-37(45)20-15-29(16-21-37)36(4,5)6/h11-14,25,28-30H,7-10,15-24H2,1-6H3,(H,38,46)(H,40,41,42,43)/t25?,28?,29?,30-,37?/m1/s1 |
InChI Key |
QRNMPSNUYHYWGG-RLLJVHIDSA-N |
Isomeric SMILES |
CC(C)(C)CC[C@H](C1=CC=C(C=C1)C(=O)NCC2=NNN=N2)N3C(=O)C(=NC34CCC(CC4)C(C)(C)C)N5CCC6CCCCC6C5 |
Canonical SMILES |
CC(C)(C)CCC(C1=CC=C(C=C1)C(=O)NCC2=NNN=N2)N3C(=O)C(=NC34CCC(CC4)C(C)(C)C)N5CCC6CCCCC6C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















